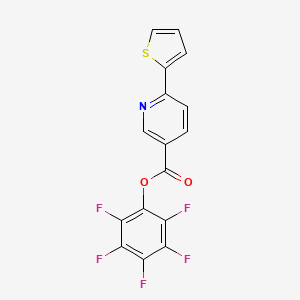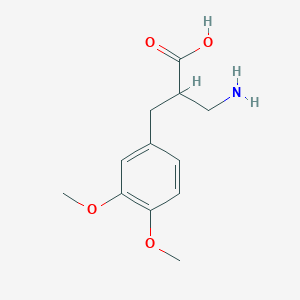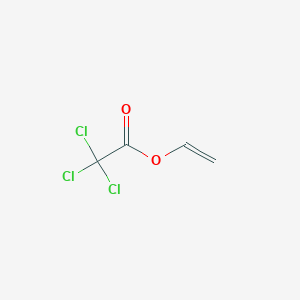
Vinyl trichloroacetate
Übersicht
Beschreibung
Vinyl trichloroacetate is an organic compound with the molecular formula C4H3Cl3O2 It is a vinyl ester of trichloroacetic acid and is known for its reactivity and utility in various chemical processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Vinyl trichloroacetate can be synthesized through the reaction of acetylene with trichloroacetic acid. This reaction typically requires a catalyst and is conducted under controlled conditions to ensure the desired product is obtained. The general reaction can be represented as follows:
HC≡CH+CCl3COOH→CH2=CHOCCl3+H2O
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where acetylene and trichloroacetic acid are combined in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Vinyl trichloroacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trichloroacetate group is replaced by other nucleophiles.
Polymerization: It can undergo radical polymerization to form polymers with unique properties.
Addition Reactions: It can react with different reagents to form addition products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Radical Initiators: For polymerization, radical initiators such as azobisisobutyronitrile (AIBN) are used.
Catalysts: Catalysts like iron pentacarbonyl (Fe(CO)5) can be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, polymerization of this compound can yield polythis compound, which has applications in coatings and adhesives.
Wissenschaftliche Forschungsanwendungen
Vinyl trichloroacetate has several scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of polymers with unique properties.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of vinyl trichloroacetate involves its reactivity towards nucleophiles and radicals. The trichloroacetate group can be easily substituted by other groups, making it a versatile intermediate in organic synthesis. The vinyl group allows for polymerization, leading to the formation of high-molecular-weight compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vinyl acetate: Similar in structure but lacks the trichloroacetate group.
Vinyl chloride: Contains a chlorine atom instead of the trichloroacetate group.
Ethyl trichloroacetate: Similar but with an ethyl group instead of a vinyl group.
Uniqueness
Vinyl trichloroacetate is unique due to the presence of both a vinyl group and a trichloroacetate group. This combination imparts distinct reactivity and properties, making it valuable in various chemical processes and applications.
Eigenschaften
IUPAC Name |
ethenyl 2,2,2-trichloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl3O2/c1-2-9-3(8)4(5,6)7/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSFLVZBTRAEEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623329 | |
| Record name | Ethenyl trichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7062-87-5 | |
| Record name | Ethenyl trichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


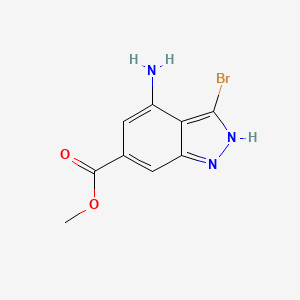
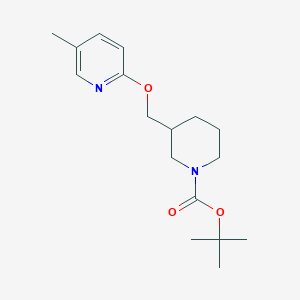
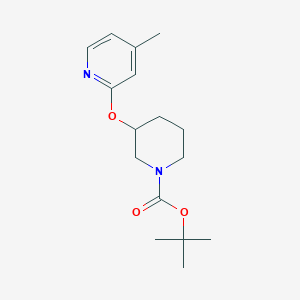
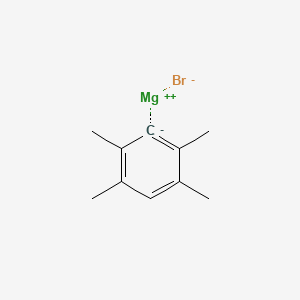


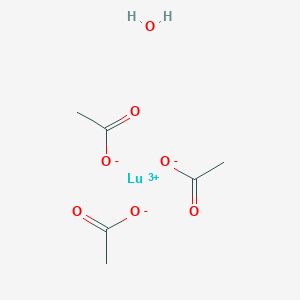
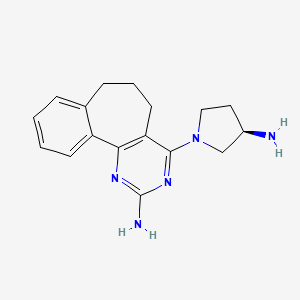

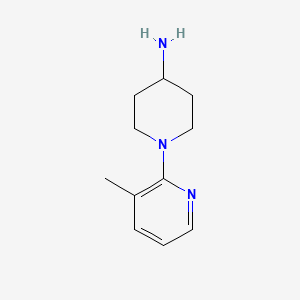
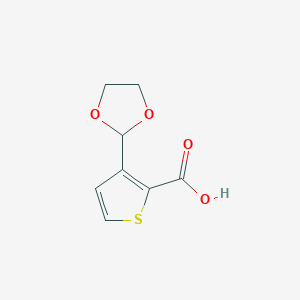
![N-methyl-[1-(6-methylpyrazin-2-yl)piperid-3-yl]methylamine](/img/structure/B1613209.png)
